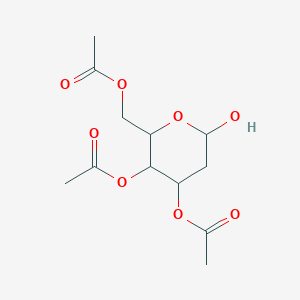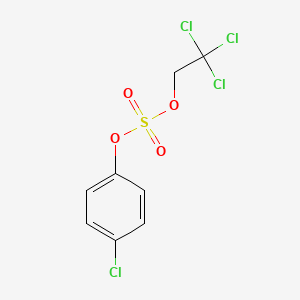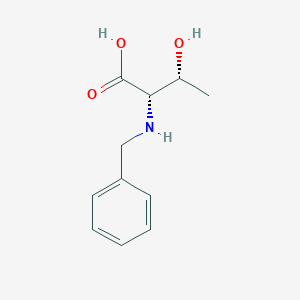silane CAS No. 675571-58-1](/img/structure/B12519380.png)
Tris[(3-ethyloxetan-3-yl)methoxy](phenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3-ethyloxetan-3-yl)methoxysilane is a chemical compound with the molecular formula C20H38O6Si. It is known for its unique structure, which includes three oxetane rings and a phenyl group attached to a silicon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3-ethyloxetan-3-yl)methoxysilane typically involves the reaction of phenyltrichlorosilane with 3-ethyloxetan-3-ylmethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of Tris(3-ethyloxetan-3-yl)methoxysilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Tris(3-ethyloxetan-3-yl)methoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The oxetane rings can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
Tris(3-ethyloxetan-3-yl)methoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of specialty coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Tris(3-ethyloxetan-3-yl)methoxysilane involves its interaction with various molecular targets. The oxetane rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl group provides stability and enhances the compound’s ability to penetrate cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(3-ethyloxetan-3-yl)methoxysilane
- Tris(3-ethyloxetan-3-yl)methoxysilane
- Tris(3-ethyloxetan-3-yl)methoxysilane
Uniqueness
Tris(3-ethyloxetan-3-yl)methoxysilane is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its analogs. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications in materials science and organic synthesis .
Propiedades
Número CAS |
675571-58-1 |
|---|---|
Fórmula molecular |
C24H38O6Si |
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
tris[(3-ethyloxetan-3-yl)methoxy]-phenylsilane |
InChI |
InChI=1S/C24H38O6Si/c1-4-22(12-25-13-22)18-28-31(21-10-8-7-9-11-21,29-19-23(5-2)14-26-15-23)30-20-24(6-3)16-27-17-24/h7-11H,4-6,12-20H2,1-3H3 |
Clave InChI |
VDGUYUQZQPNRAW-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)CO[Si](C2=CC=CC=C2)(OCC3(COC3)CC)OCC4(COC4)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)

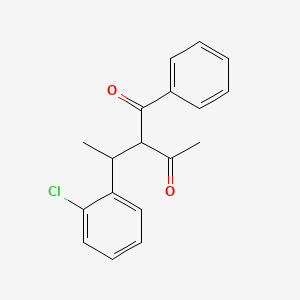

![Bis[2-(2-butoxyethoxy)ethyl] heptanedioate](/img/structure/B12519332.png)
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one](/img/structure/B12519340.png)
![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)
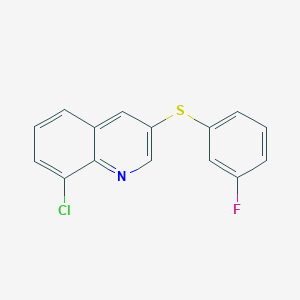
![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)
